((2,3-Dimethylphenyl)amino)acetonitrile
Description
((2,3-Dimethylphenyl)amino)acetonitrile is an organic compound featuring a phenyl ring substituted with two methyl groups at the 2- and 3-positions, an amino group attached to the aromatic ring, and an acetonitrile (-CH₂CN) functional group. The acetonitrile moiety suggests reactivity typical of nitriles, such as participation in nucleophilic additions or hydrolysis to carboxylic acids. The (2,3-dimethylphenyl)amino group may confer steric and electronic effects that influence solubility, stability, and biological interactions .
Properties
CAS No. |
67083-70-9 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-(2,3-dimethylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5,12H,7H2,1-2H3 |
InChI Key |
YWJMVRHCDGQFNQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NCC#N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC#N)C |
Other CAS No. |
67083-70-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations: Benzoic Acid vs. Acetonitrile
Mefenamic Acid (2-[(2,3-Dimethylphenyl)amino]benzoic acid)
- Structure: Shares the (2,3-dimethylphenyl)amino group but replaces acetonitrile with a benzoic acid (-C₆H₄COOH) group.
- Properties : Higher molecular weight (241.29 g/mol) due to the carboxylic acid group. Melting point: 230–235°C, with solubility in alkaline aqueous solutions .
- Applications: Widely used as a non-steroidal anti-inflammatory drug (NSAID), highlighting the pharmacological relevance of the (2,3-dimethylphenyl)amino motif .
- Comparison : The carboxylic acid group in mefenamic acid enhances water solubility at physiological pH, whereas the acetonitrile in the target compound may improve lipophilicity, favoring membrane permeability in drug intermediates .
Substituent Variations on the Aromatic Ring
3,4-Dimethoxyphenyl-acetonitrile
- Structure : Methoxy (-OCH₃) groups at 3- and 4-positions instead of methyl groups.
- Properties: Molecular weight 177.20 g/mol; melting point 62–63°C. Soluble in ethanol and ether, indicating moderate polarity .
- This could alter reactivity in electrophilic substitutions or metal-catalyzed reactions .
2-(2,6-Dichlorophenyl)acetonitrile
Amino Group Variations
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile
- Structure: Features nitro (-NO₂) and dimethylamino (-N(CH₃)₂) groups on the aromatic ring.
- Applications: Studied for enzyme inhibition and DNA methyltransferase activity, indicating that nitro and amino groups enhance interactions with biological targets .
- However, the dimethylamino group may reduce solubility compared to the primary amino group in the target compound .
Key Data Table: Structural and Physical Properties
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